molecular formula C12H10ClNO2 B5799367 N-(4-chlorophenyl)-2-methyl-3-furamide

N-(4-chlorophenyl)-2-methyl-3-furamide

Cat. No. B5799367
M. Wt: 235.66 g/mol
InChI Key: YURTZHJFMBUWGO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methyl-3-furamide, also known as Furamidine, is a synthetic compound that was first synthesized in the 1970s. It belongs to the family of diamidines, which are known for their potent antimicrobial properties. Furamidine has been extensively studied for its potential use as an antiprotozoal agent, especially against Trypanosoma brucei, the causative agent of African sleeping sickness.

Scientific Research Applications

N-(4-chlorophenyl)-2-methyl-3-furamide has been extensively studied for its potential use as an antiprotozoal agent, especially against Trypanosoma brucei, the causative agent of African sleeping sickness. African sleeping sickness is a parasitic disease that affects millions of people in sub-Saharan Africa. Current treatments for the disease are limited and often have severe side effects. N-(4-chlorophenyl)-2-methyl-3-furamide has been shown to be effective against both the bloodstream and the central nervous system stages of the disease, making it a promising candidate for further development.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-methyl-3-furamide is not fully understood. However, it is known to target the DNA of the parasites, leading to DNA damage and ultimately cell death. N-(4-chlorophenyl)-2-methyl-3-furamide is selectively toxic to the parasites and has little to no effect on human cells.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-methyl-3-furamide has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed and distributed throughout the body, with a half-life of around 2 hours. N-(4-chlorophenyl)-2-methyl-3-furamide is primarily eliminated through the kidneys, with a small amount excreted in the feces.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-methyl-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, it is important to note that N-(4-chlorophenyl)-2-methyl-3-furamide is a potent antimicrobial agent and should be handled with care to avoid contamination of other experiments. Additionally, N-(4-chlorophenyl)-2-methyl-3-furamide has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2-methyl-3-furamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and efficacy against other parasitic diseases. Another area of interest is the use of N-(4-chlorophenyl)-2-methyl-3-furamide in combination with other drugs to enhance its effectiveness and reduce the risk of drug resistance. Finally, there is a need for further studies on the safety and toxicity of N-(4-chlorophenyl)-2-methyl-3-furamide, especially in humans.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-methyl-3-furamide involves the reaction of 4-chloroaniline with 2-methylfuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

properties

IUPAC Name

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-11(6-7-16-8)12(15)14-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURTZHJFMBUWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-methylfuran-3-carboxamide

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